Lotusina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry: Lotusine is used as a model compound for studying the chemical behavior of alkaloids and their derivatives.

Medicine: Lotusine has demonstrated cardioprotective effects by mitigating doxorubicin-induced cardiotoxicity in rat cardiomyocytes.

Industry: Lotusine is being explored for its potential use in cosmetics due to its anti-aging properties.

Mecanismo De Acción

The mechanism of action of lotusine involves its interaction with various molecular targets and pathways. In cardiomyocytes, lotusine increases endogenous antioxidants and reduces lipid peroxidation, thereby protecting cells from oxidative stress . It also downregulates pro-apoptotic genes like Bax and caspase-3, preventing apoptosis . In skin cells, lotusine inhibits the MEK1/2-ERK1/2-p90 RSK, MKK3/6-p38, and Akt-p70 S6K pathways, reducing matrix metalloproteinase-1 expression and mitigating skin aging .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Lotusine interacts with various enzymes, proteins, and other biomolecules. It has been observed to mitigate doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase -3 .

Cellular Effects

Lotusine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to attenuate doxorubicin-induced toxicity in embryonically derived H9c2 cells . This suggests that Lotusine influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Lotusine exerts its effects through various mechanisms. It has been observed to increase endogenous antioxidants and reduce lipid peroxidation in cells exposed to doxorubicin . This suggests that Lotusine may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lotusine have been observed to change over time. For instance, Lotusine pretreatment has been found to exhibit potential cardioprotective activity against doxorubicin-induced oxidative stress by increasing the intracellular antioxidant defense .

Métodos De Preparación

Lotusine can be isolated from the lotus plumule, which is the developing bud of the Nelumbo nucifera embryo . The isolation process typically involves solvent extraction methods, such as using ethanol or methanol, followed by chromatographic techniques like high-performance liquid chromatography (HPLC) for purification . Industrial production methods may involve large-scale solvent extraction and purification processes to obtain significant quantities of lotusine for research and therapeutic use .

Análisis De Reacciones Químicas

Lotusine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lotusine can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Comparación Con Compuestos Similares

Lotusine is structurally similar to other benzylisoquinoline alkaloids found in the lotus plant, such as liensinine, isoliensinine, and neferine . lotusine is unique in its specific cardioprotective and anti-aging properties . While other alkaloids like neferine also exhibit cardioprotective effects, lotusine’s ability to modulate multiple cellular pathways and its potential use in cosmetics make it a distinct and valuable compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lotusine involves the condensation of two molecules of 2,3-dihydroxybenzoic acid (DHBA) to form the dimeric compound.", "Starting Materials": [ "2,3-dihydroxybenzoic acid (DHBA)" ], "Reaction": [ "Step 1: Two molecules of DHBA are reacted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the dimeric compound, Lotusine.", "Step 3: The reaction mixture is then purified by column chromatography to obtain pure Lotusine." ] } | |

Número CAS |

6871-67-6 |

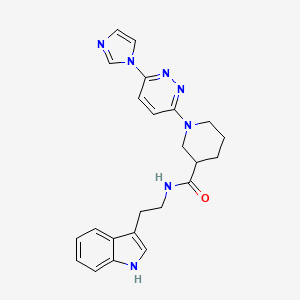

Fórmula molecular |

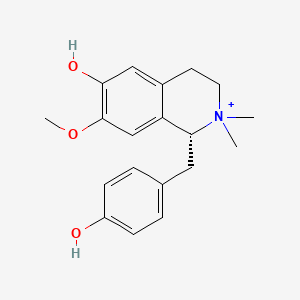

C19H24NO3+ |

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1 |

Clave InChI |

ZKTMLINFIQCERN-UHFFFAOYSA-O |

SMILES isomérico |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |

SMILES canónico |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |

melting_point |

213 - 215 °C |

Descripción física |

Solid |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2415023.png)

![4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2415024.png)

![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)

![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)

![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)